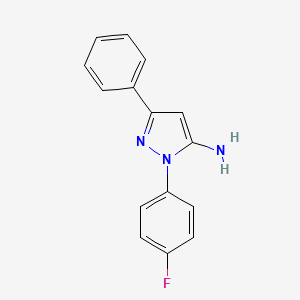

1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine

CAS No.: 72411-51-9

Cat. No.: VC2438346

Molecular Formula: C15H12FN3

Molecular Weight: 253.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72411-51-9 |

|---|---|

| Molecular Formula | C15H12FN3 |

| Molecular Weight | 253.27 g/mol |

| IUPAC Name | 2-(4-fluorophenyl)-5-phenylpyrazol-3-amine |

| Standard InChI | InChI=1S/C15H12FN3/c16-12-6-8-13(9-7-12)19-15(17)10-14(18-19)11-4-2-1-3-5-11/h1-10H,17H2 |

| Standard InChI Key | PPEUUMAZFYWELH-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=C(C=C3)F |

| Canonical SMILES | C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=C(C=C3)F |

Introduction

Chemical Properties and Structural Analysis

Molecular Structure and Identification

1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine features a distinctive molecular structure with a pyrazole core substituted at specific positions. The pyrazole scaffold contains two adjacent nitrogen atoms within a five-membered ring, with the 4-fluorophenyl group attached at the N1 position, the phenyl group at position 3, and an amine group at position 5. This structural arrangement contributes to the compound's chemical reactivity and biological properties.

Physicochemical Properties

The physicochemical profile of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine includes several key properties that influence its behavior in biological systems and its potential applications in various fields. While precise experimental values may vary slightly between different analytical methods, the general physicochemical profile can be characterized based on structural features common to fluorinated pyrazole derivatives.

Structural Data

The following table summarizes the key structural and identification data for this compound:

| Parameter | Value |

|---|---|

| Molecular Formula | C15H12FN3 |

| Molecular Weight | Approximately 253.27 g/mol |

| Structural Classification | Fluorinated pyrazole derivative |

| Functional Groups | Pyrazole core, amine group, fluorophenyl moiety |

| Heterocyclic System | 1H-pyrazole |

Synthesis and Preparation Methods

Laboratory Synthesis Approaches

The synthesis of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine typically follows established routes for pyrazole derivatives. A common synthetic pathway involves the reaction of appropriate hydrazines with β-ketoesters or β-diketones to form the pyrazole core, followed by functionalization to introduce the specific substituents. The position of the fluorine atom on the phenyl ring significantly influences both the synthetic approach and the resulting compound's properties.

Reaction Mechanisms

The formation of the pyrazole core generally proceeds through a condensation reaction followed by cyclization. The reaction typically begins with the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the β-ketoester, followed by cyclization and dehydration to form the pyrazole ring. The regioselectivity of this reaction is crucial for obtaining the desired isomer with specific substituent positioning.

Purification Techniques

After synthesis, purification typically employs techniques such as recrystallization, column chromatography, or preparative HPLC to isolate the target compound with high purity. These purification methods are critical for obtaining research-grade material suitable for biological testing and structural characterization.

Biological Activities

Anticancer Properties

Pyrazole derivatives have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, studies have demonstrated that compounds with structural similarities to 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine can induce apoptosis in cancer cells by activating caspases, particularly caspase-3, which plays a critical role in the apoptotic pathway.

The anticancer potential of such compounds often stems from their ability to inhibit specific enzymes involved in cancer cell proliferation, including EGFR and BRAF. The presence of the fluorine atom in the molecular structure may enhance activity compared to non-fluorinated analogs, as fluorination often improves metabolic stability and binding affinity to target proteins.

Antimicrobial Activities

Fluorinated pyrazole derivatives frequently demonstrate antimicrobial properties against various pathogens. The antimicrobial activity typically manifests through mechanisms such as disruption of bacterial cell walls or inhibition of biofilm formation. The following table presents typical antimicrobial activity patterns observed in studies of fluorinated pyrazole compounds:

| Pathogen Type | Mechanism of Action | Activity Level |

|---|---|---|

| Gram-positive bacteria | Cell wall disruption | Moderate to High |

| Gram-negative bacteria | Membrane permeability alteration | Variable |

| Fungi | Ergosterol biosynthesis inhibition | Moderate |

| Mycobacteria | Cell wall synthesis inhibition | Variable |

Anti-inflammatory Effects

Many pyrazole derivatives exhibit significant anti-inflammatory properties through the inhibition of inflammatory mediators. The mechanism often involves the suppression of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of prostaglandins that mediate inflammation and pain. The selective inhibition of COX-2 over COX-1 is particularly valuable, as it reduces the gastrointestinal side effects commonly associated with non-selective NSAIDs.

Structure-Activity Relationships

Impact of Fluorine Substitution

The position of the fluorine atom in the phenyl ring significantly influences the biological activity of pyrazole derivatives. The para-position fluorine in 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine likely contributes to its bioactivity through several mechanisms:

-

Enhanced lipophilicity, improving membrane permeability

-

Increased metabolic stability against oxidative degradation

-

Altered electronic properties affecting binding to target proteins

-

Potential hydrogen bond interactions through the fluorine atom

Comparative Analysis with Related Derivatives

The biological activities of fluorinated pyrazole derivatives often vary based on the specific substitution pattern. The following table compares the relative activities of different pyrazole derivatives based on fluorine position:

| Compound | Fluorine Position | Relative Anticancer Activity | Relative Antimicrobial Activity |

|---|---|---|---|

| 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine | para (4-position) | +++ | ++ |

| 1-(3-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine | meta (3-position) | ++ | + |

| 1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine | ortho (2-position) | ++ | +++ |

| 1-phenyl-3-phenyl-1H-pyrazol-5-amine | None | + | + |

Note: Activity levels are represented as relative comparisons (+ low, ++ moderate, +++ high)

Research Applications

Pharmaceutical Development

The pharmaceutical potential of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine extends beyond its direct biological activities. Its structural features make it a valuable building block for medicinal chemistry, serving as a key intermediate in the synthesis of novel pharmaceutical agents. The amine group at position 5 provides a versatile site for further functionalization, allowing for the creation of diverse chemical libraries for drug discovery programs.

Agricultural Chemistry Applications

In agricultural chemistry, fluorinated pyrazole derivatives have shown promise as components in agrochemical formulations. Their effectiveness stems from enhanced lipophilicity and metabolic stability, which improve their efficacy as crop protection agents. The following table illustrates typical efficacy patterns observed in agricultural applications of fluorinated pyrazoles:

| Application Type | Target | Efficacy Parameters | Typical Activity Level |

|---|---|---|---|

| Insecticides | Lepidoptera | Mortality rate at 72h | 80-90% |

| Fungicides | Ascomycetes | Growth inhibition | 70-85% |

| Herbicides | Broad-leaf weeds | Growth reduction | 65-75% |

| Plant growth regulators | Various crops | Biomass enhancement | 15-30% |

Materials Science

The unique structural features of pyrazole derivatives like 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine make them valuable in materials science applications. These compounds can be incorporated into polymers to enhance thermal stability and mechanical properties. The fluorine substituent often contributes to improved chemical resistance and weatherability in such applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume